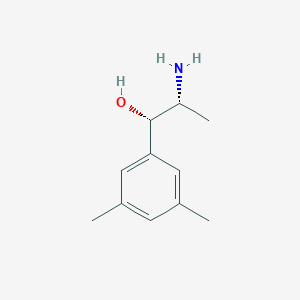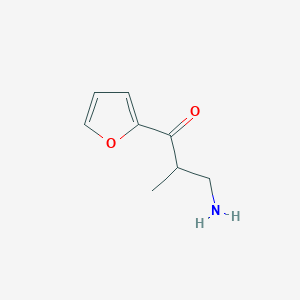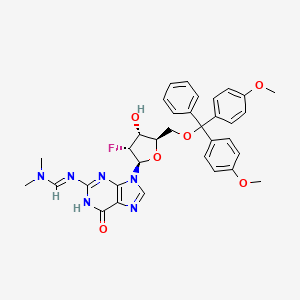![molecular formula C15H12Cl2O2 B13153858 Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]- CAS No. 189067-48-9](/img/structure/B13153858.png)
Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dichlorophenethyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 3,5-dichlorophenethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenethyl)benzoic acid typically involves the reaction of 3,5-dichlorobenzyl chloride with benzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the benzoic acid acts as a nucleophile, attacking the electrophilic carbon in the 3,5-dichlorobenzyl chloride.
Reaction Conditions:
Solvent: Anhydrous ethanol or dimethylformamide (DMF)
Base: Sodium hydroxide or potassium carbonate
Temperature: 60-80°C
Time: 4-6 hours
Industrial Production Methods
Industrial production of 2-(3,5-Dichlorophenethyl)benzoic acid may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dichlorophenethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of 3,5-dichlorobenzoic acid.
Reduction: Formation of 3,5-dichlorophenethyl alcohol.
Substitution: Formation of 3,5-dichloro-2-nitrophenethylbenzoic acid.
Applications De Recherche Scientifique
2-(3,5-Dichlorophenethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dichlorophenethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichlorobenzoic acid
- 2,4-Dichlorobenzoic acid
- 2,5-Dichlorobenzoic acid
Uniqueness
2-(3,5-Dichlorophenethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications.
Propriétés
Numéro CAS |
189067-48-9 |
|---|---|
Formule moléculaire |
C15H12Cl2O2 |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
2-[2-(3,5-dichlorophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H12Cl2O2/c16-12-7-10(8-13(17)9-12)5-6-11-3-1-2-4-14(11)15(18)19/h1-4,7-9H,5-6H2,(H,18,19) |
Clé InChI |
MNGSCJCRQAQXSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R)-2,3-Dihydroxypropyl]acetamide](/img/structure/B13153781.png)






![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)
![[3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)


![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)

